N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine
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Overview
Description
N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an ethyl chain, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine typically involves the formation of the pyrrolidine ring followed by the attachment of the cyclopropane moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of pyrrolidine rings can be achieved through intermolecular cyclization reactions involving derivatives such as 2-cyanoacetamide and chloroacetonitrile in the presence of triethylamine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity due to its three-dimensional structure, which allows for better interaction with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)ethylcyclopropanamine
- N-(pyridin-3-yl)ethylcyclopropanamine
Uniqueness
N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine is unique due to the presence of both a cyclopropane ring and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in compounds with only one of these rings .
Properties
Molecular Formula |
C9H18N2 |
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Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-(2-pyrrolidin-3-ylethyl)cyclopropanamine |
InChI |
InChI=1S/C9H18N2/c1-2-9(1)11-6-4-8-3-5-10-7-8/h8-11H,1-7H2 |
InChI Key |
PTVCPKVRCYEPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCC2CCNC2 |
Origin of Product |
United States |
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